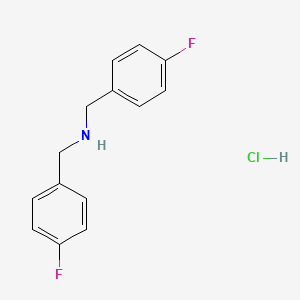

Bis-(4-fluoro-benzyl)-amine hydrochloride

説明

Synthesis Analysis

The synthesis of fluoro-substituted aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the preparation of novel fluorinated bis(ether amine) monomers in papers and . These monomers are synthesized through reactions with 2-chloro-5-nitrobenzotrifluoride and dihydroxynaphthalene derivatives, followed by catalytic reduction. Similarly, the synthesis of bis(amine anhydride)s in paper involves palladium-catalyzed amination reactions. These methods could potentially be adapted for the synthesis of Bis-(4-fluoro-benzyl)-amine hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluoro-substituted compounds is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule. For instance, the X-ray structures of anhydride monomers in paper and the crystal and molecular structures of various sulfur-nitrogen compounds in paper provide insights into how fluorine substituents can affect molecular geometry and electron distribution. These structural analyses are crucial for understanding the reactivity and physical properties of such compounds.

Chemical Reactions Analysis

Fluoro-substituted aromatic compounds participate in a variety of chemical reactions. For example, the dehydrative amidation between carboxylic acids and amines catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid is discussed in paper . This reaction is influenced by the ortho-substituent on the phenylboronic acid, which prevents coordination of amines to the boron atom, thus accelerating the reaction. Such reactivity could be relevant when considering the chemical reactions of Bis-(4-fluoro-benzyl)-amine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted aromatic compounds are often characterized by high thermal stability, low moisture absorption, and good solubility in organic solvents, as seen in the polyimides derived from various bis(ether amine) monomers in papers , , and . These properties are attributed to the presence of fluorine atoms and aromatic rings in the molecular structure. The dielectric constants, glass transition temperatures, and UV-visible absorption cutoff wavelengths are also important physical properties discussed in these papers, which could be relevant to Bis-(4-fluoro-benzyl)-amine hydrochloride.

科学的研究の応用

Enhancement of Amine Nucleophilicity

One application involves the use of Bis-(4-fluoro-benzyl)-amine hydrochloride in the enhancement of amine nucleophilicity. A study demonstrated how a bis(phosphine oxide) host, capable of binding a benzylic amine, could increase the rate of addition of 4-fluorobenzylamine to N-phenylmaleimide, rationalizing this in terms of the enhancement of the nucleophilicity of the benzylic amine (Ashton et al., 2000).

Development of Soluble Fluoro-Polyimides

Another significant application is in the development of soluble fluoro-polyimides, achieved by reacting a fluorine-containing aromatic diamine, such as Bis-(4-fluoro-benzyl)-amine hydrochloride, with aromatic dianhydrides. These materials exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for high-performance applications (K. Xie et al., 2001).

Synthesis of Multifunctional Materials for OLEDs

In the field of organic electronics, Bis-(4-fluoro-benzyl)-amine hydrochloride has been used to construct multifunctional materials for high-performance organic light-emitting diodes (OLEDs). These materials feature a highly twisted tetrahedral conformation, resulting in improved solubility and chemical miscibility, which are critical for the development of solution processable blue phosphorescent OLEDs (Shanghui Ye et al., 2010).

Synthesis of Novel Aromatic Polyimides

The compound has also been utilized in the synthesis of novel aromatic polyimides, which are derived from bis(ether amine) monomers and display outstanding organosolubility, optical transparency, and thermal stability. Such polyimides can be used in various applications, including flexible electronics and high-performance coatings (Shujiang Zhang et al., 2010).

Antibacterial and Anticancer Activity

Bis-(4-fluoro-benzyl)-amine hydrochloride derivatives have been explored for their potential antibacterial and anticancer activities. Novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, prepared starting from 2-amino benzothiazole, showed promising results in screenings for antimicrobial and cytotoxic activity against various human cancer cell lines, indicating the potential of these compounds in medical and pharmaceutical research (R. Kumbhare et al., 2014).

Safety And Hazards

将来の方向性

特性

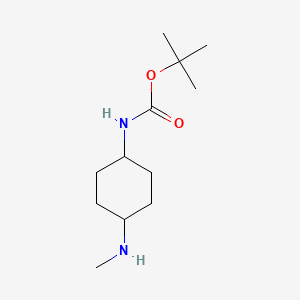

IUPAC Name |

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N.ClH/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12;/h1-8,17H,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWBHCCOIATEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-(4-fluoro-benzyl)-amine hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。